1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone
Overview
Description
This compound is a derivative of pyridine, which is a heterocyclic aromatic organic compound. It has a bromine atom and a trifluoromethyl group attached to the pyridine ring . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 3rd position and a trifluoromethyl group attached at the 5th position .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Jin (2015) discusses the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, which is similar in structure, using a two-step reaction involving magnesium halide exchange and nucleophilic substitution, achieving a total yield of 81% (Zeng-sun Jin, 2015).
- Chemical Transformations : Abarca et al. (2006) demonstrated the formation of pyridylcarbene intermediates through thermal decomposition of bromo-pyridine derivatives, leading to various pyridine-based compounds (B. Abarca, R. Ballesteros, & F. Blanco, 2006).
Biological Applications
- Antiangiogenic and Antitumor Effects : Chandru et al. (2008) synthesized novel curcumin analogues using a derivative of pyridine ethanone, which showed significant tumor growth inhibition and antiangiogenic effects in vivo (H. Chandru, A. Sharada, C. Ananda Kumar, & K. Rangappa, 2008).
- Antimicrobial Activity : Salimon et al. (2011) synthesized compounds from pyridine-2-ylamino ethanone, which exhibited significant antimicrobial activities, with one compound showing a minimum inhibitory concentration ranging from 30.2 to 43.2 μg cm-3 (J. Salimon, N. Salih, & Hasan Hussien, 2011).
Advanced Material Research
- Pyridine Derivatives in Material Science : Liu et al. (2007) focused on the synthesis of new 1H-1,2,4-triazole derivatives containing pyridine, which showed potential in antibacterial and plant growth regulatory activities. This indicates the utility of pyridine derivatives in material sciences (Jian‐Bing Liu, Wei‐Feng Tao, H. Dai, Zhong Jin, & Jianxin Fang, 2007).
Computational Chemistry
- Quantum Mechanical Modeling : Cataldo et al. (2014) studied the structural and vibrational properties of fluoromethylated-pyrrol derivatives, including a pyridin-2-yl ethanone derivative, providing insights into the reactivities and properties of such compounds through computational methods (P. G. Cataldo, M. V. Castillo, S. Br, & An, 2014).
Safety And Hazards
properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRLRMIXUHYYMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735743 | |
Record name | 1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone | |
CAS RN |
1048384-87-7 | |
Record name | 1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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